molecular formula C18H18N6O4 B2432023 2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-nitrophenyl)acetamide CAS No. 959541-80-1

2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-nitrophenyl)acetamide

Cat. No. B2432023
CAS RN: 959541-80-1
M. Wt: 382.38
InChI Key: XSJRLQZGJXSMNQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, which is a type of aromatic heterocycle. Pyrazoles are known for their various potential applications in the catalysis area but also in medicine or biomimetism studies .


Molecular Structure Analysis

The exact molecular structure of this compound would require experimental determination, such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is used. Pyrazoles can participate in a variety of chemical reactions, including oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, 3,5-Dimethylpyrazole, a related compound, is a white solid that dissolves well in polar organic solvents .

Scientific Research Applications

Anticancer Research

The compound exhibits promising anticancer potential. Researchers have investigated its effects on cancer cell lines, and preliminary studies suggest that it could inhibit tumor growth. Further investigations are needed to understand its precise mechanisms of action and potential clinical applications .

Chemical Biology

The compound’s interactions with biological systems provide insights into cellular processes. Researchers use it as a tool to study specific pathways or protein targets.

Identification of potent anticancer copper complexes based on 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethylamine dihydrochloride. DOI: 10.1039/D1DT01724A

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound’s structure suggests that it may interact with proteins or enzymes that have affinity for pyrazole and pyrimidine moieties

Mode of Action

The exact mode of action of this compound is not currently known. Based on its structural features, it is plausible that the compound could interact with its targets via hydrogen bonding or hydrophobic interactions. The presence of a nitrophenyl group could potentially enable the compound to act as an inhibitor for certain enzymes .

Biochemical Pathways

Given the presence of pyrazole and pyrimidine moieties, it might affect pathways involving these heterocyclic compounds

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not yet known. The compound’s solubility, stability, and permeability would influence its bioavailability. The presence of a nitrophenyl group could potentially affect its metabolic stability .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Based on its structure, it could potentially interfere with the function of certain proteins or enzymes, leading to changes in cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH of the environment due to the presence of ionizable groups .

Future Directions

The future directions for this compound would depend on its properties and potential applications. Pyrazole derivatives are a topic of ongoing research in various fields, including medicine and catalysis .

properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O4/c1-11-9-17(26)22(18(19-11)23-13(3)8-12(2)21-23)10-16(25)20-14-4-6-15(7-5-14)24(27)28/h4-9H,10H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJRLQZGJXSMNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-nitrophenyl)acetamide

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